molecular formula C24H23FN4S B2532274 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670271-02-0

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2532274
CAS No.: 670271-02-0
M. Wt: 418.53
InChI Key: OZMUODWDWVRMHA-UHFFFAOYSA-N
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Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 2-fluorophenyl group, a piperazine ring, and a p-tolyl group. These structural elements contribute to its unique chemical properties and biological activities.

Mechanism of Action

Biochemical Analysis

Preparation Methods

The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of Substituents: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction, while the piperazine ring is incorporated through a coupling reaction. The p-tolyl group is added using a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in structure-activity relationship (SAR) studies.

    Biology: The compound is studied for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: It has shown promise as a potential therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4S/c1-16-7-9-18(10-8-16)21-17(2)30-24-22(21)23(26-15-27-24)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMUODWDWVRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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